REACTION_CXSMILES
|
[CH:1]([NH:4][N:5]=[C:6]([NH2:8])[CH3:7])([CH3:3])[CH3:2].[CH2:9](OC(OCC)OCC)C.C(N(CC)CC)C.O1CCCC1>C(O)C>[CH:1]([N:4]1[CH:9]=[N:8][C:6]([CH3:7])=[N:5]1)([CH3:3])[CH3:2]
|
Name
|
N′-isopropylacetohydrazonamide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)NN=C(C)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OC(OCC)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to give 7 (CAS Reg
|
Name
|
|
Type
|
|
Smiles
|
C(C)(C)N1N=C(N=C1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |